molecular formula C15H20N4O2 B2885702 N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924820-11-1

N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2885702
CAS No.: 924820-11-1
M. Wt: 288.351
InChI Key: MZBIHIIEIGUBMM-UHFFFAOYSA-N
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Description

“N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a methoxyphenyl group attached to one of the nitrogen atoms in the triazole ring, and a butyl group and a carboxamide group attached to the carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methoxyphenyl derivative with a butyl derivative in the presence of a suitable catalyst . The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a methoxyphenyl group, a butyl group, and a carboxamide group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

As an organic compound containing a triazole ring, this compound could potentially participate in a variety of chemical reactions. These could include reactions with electrophiles or nucleophiles, redox reactions, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and others .

Scientific Research Applications

Synthesis and Pharmaceutical Application

  • Anticancer Activity : A study focused on the design, synthesis, cytotoxicity, and molecular docking of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. These compounds were evaluated for their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231, revealing that certain derivatives exhibited promising cytotoxicity, which suggests potential pharmaceutical applications in cancer treatment (Shinde et al., 2022).

Organic Synthesis

  • Catalytic Activity : Research on Palladium(II) complexes with triazole-based N-heterocyclic carbene ligands highlighted their synthesis, structure, and catalytic performance. These complexes, featuring variations of the triazole ring, showed excellent activity in cross-coupling reactions, which is critical for developing new synthetic pathways and materials (Turek et al., 2014).

Antimicrobial Properties

  • Antimicrobial Studies : The synthesis and evaluation of antimicrobial activities of some new 1,2,4-triazole derivatives, including those structurally related to N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, demonstrated that these compounds possess moderate to good activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

  • Materials Protection : A study on the corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in hydrochloric acid medium revealed that the compound significantly inhibits acidic corrosion, which has implications for protecting industrial materials. The research provides insights into the mechanisms of corrosion inhibition and the development of new corrosion inhibitors (Bentiss et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, if it were an enzyme inhibitor, its mechanism of action might involve binding to the active site of the enzyme and preventing it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, it would be important to handle it with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could include further studies to determine its specific properties and potential uses. This could involve testing its biological activity, studying its reactivity in various chemical reactions, and others .

Properties

IUPAC Name

N-butyl-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-4-5-10-16-15(20)14-11(2)19(18-17-14)12-6-8-13(21-3)9-7-12/h6-9H,4-5,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIHIIEIGUBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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